An In-depth Technical Guide on the Physicochemical Properties of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine
An In-depth Technical Guide on the Physicochemical Properties of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic organic compound that has garnered interest within the medicinal chemistry landscape. Its structure, which incorporates both a pyrazine and a 1,3,4-oxadiazole moiety, suggests its potential as a versatile scaffold for the development of novel therapeutic agents. Derivatives of 1,3,4-oxadiazole are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comprehensive overview of the known physicochemical properties, synthesis, and characterization of this compound, serving as a technical resource for professionals in drug discovery and development.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine | - |
| Synonyms | 1,3,4-Oxadiazol-2-Amine, 5-(2-Pyrazinyl)- | [1] |
| CAS Number | 717848-18-5 | [1] |
| Chemical Formula | C₆H₅N₅O | [1] |
| Molecular Weight | 163.14 g/mol | Calculated |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Solubility | Not experimentally determined | - |
| Predicted LogP | 0.2 | PubChem (CID 202185)[2] |
| Predicted pKa (Acidic) | 12.1 ± 0.7 | ChemAxon |
| Predicted pKa (Basic) | 2.3 ± 0.7 | ChemAxon |
Synthesis and Characterization
The synthesis of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine typically follows established routes for the formation of 2-amino-5-substituted-1,3,4-oxadiazoles. A common and effective method involves the cyclization of a carbohydrazide precursor with cyanogen bromide.
General Synthesis Workflow
The logical workflow for the synthesis and subsequent characterization of the title compound is outlined in the diagram below.
Caption: Synthesis and Characterization Workflow.
Detailed Experimental Protocols
The following protocols are adapted from established methods for the synthesis of analogous compounds.
3.2.1. Synthesis of Pyrazine-2-carbohydrazide (Intermediate)
-
Esterification of Pyrazine-2-carboxylic acid: To a solution of pyrazine-2-carboxylic acid in methanol, add thionyl chloride dropwise at 0°C. Reflux the mixture for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure to obtain methyl pyrazine-2-carboxylate.
-
Hydrazinolysis: The crude methyl pyrazine-2-carboxylate is dissolved in ethanol, and hydrazine hydrate is added. The reaction mixture is refluxed for 8-12 hours. The solvent is then evaporated, and the resulting solid is washed with a cold solvent (e.g., diethyl ether) to yield pyrazine-2-carbohydrazide.[3]
3.2.2. Synthesis of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine (Final Product)
-
A solution of pyrazine-2-carbohydrazide in a suitable solvent (e.g., methanol) is prepared.
-
To this solution, a solution of cyanogen bromide in the same solvent is added.
-
The reaction mixture is heated to reflux and maintained at that temperature for several hours until the reaction is complete (monitored by TLC).
-
The mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is neutralized with a base (e.g., ammonium hydroxide) to precipitate the solid.
-
The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-amine.[4]
3.2.3. Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum is recorded using a KBr pellet method or as a thin film. Characteristic peaks for the amine (N-H stretching), C=N, and C-O-C bonds of the oxadiazole ring are identified.[5]
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI) to determine the molecular weight of the compound and confirm its identity.[5]
-
Melting Point Determination: The melting point is determined using a standard melting point apparatus.[5]
Potential Biological Activity and Signaling Pathways
While specific signaling pathways for 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine have not been elucidated, the broader class of 1,3,4-oxadiazole derivatives has been reported to possess significant antimicrobial activity.[6][7] The proposed mechanisms of action often involve the inhibition of key microbial enzymes.
Generalized Antimicrobial Mechanism of Action
The following diagram illustrates a generalized mechanism by which 2-amino-1,3,4-oxadiazole derivatives may exert their antimicrobial effects.
Caption: Generalized Antimicrobial Mechanism.
This proposed pathway suggests that the compound may act as an inhibitor of essential microbial enzymes, thereby disrupting vital cellular processes and leading to cell death. The specific enzyme targets would need to be identified through further experimental studies.
Conclusion
5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine represents a promising chemical entity for further investigation in the field of drug discovery. This technical guide has summarized its core physicochemical properties, provided detailed methodologies for its synthesis and characterization, and outlined a potential mechanism for its biological activity. The availability of robust synthetic routes and the known bioactivity of the 1,3,4-oxadiazole scaffold provide a strong foundation for future research and development efforts aimed at exploring the therapeutic potential of this compound and its derivatives. Further experimental validation of its physicochemical properties and biological targets is warranted.
References
- 1. CAS 717848-18-5: 5-pyrazin-2-yl-1,3,4-oxadiazol-2-amine [cymitquimica.com]
- 2. 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine | C6H5N3O2 | CID 202185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 5. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]
- 6. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
